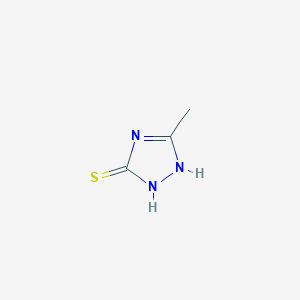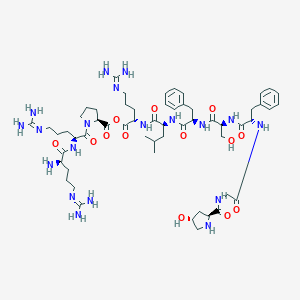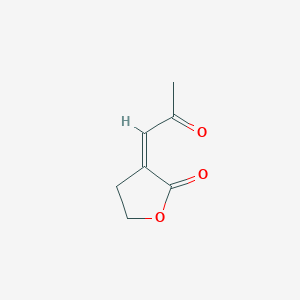
松油烯酸
描述
Pinolenic acid, often misspelled as pinoleic acid, is a fatty acid contained in Siberian Pine nuts, Korean Pine nuts, and the seeds of other pines (Pinus species). The highest percentage of pinolenic acid is found in Siberian pine nuts and the oil produced from them .
Synthesis Analysis
Pinolenic acid is synthesized via lipase-catalyzed acidolysis of a modified pine nut oil (MPNO) with capric acid. The MPNO containing pinolenic acid at the sn-2 position of the triacylglycerol (TAG) backbone is prepared by lipase-catalyzed redistribution of pine nut oil .
Molecular Structure Analysis
Pinolenic acid has a molecular formula of C18H30O2. Its average mass is 278.430 Da and its monoisotopic mass is 278.224579 Da .
Chemical Reactions Analysis
The synthesis of structured lipids containing pinolenic acid at the sn-2 position involves lipase-catalyzed acidolysis. The water content of the reaction mixture significantly influences both the rate of acidolysis and the degree of acyl migration .
科学研究应用
Weight Loss and Appetite Suppression
Pinolenic acid has been shown to aid in weight loss by curbing the appetite. It triggers hunger suppressants like cholecystokinin and glucagon-like peptide-1 (GLP-1), which can help reduce food intake .
Lipid-Lowering Properties
Research suggests that Pinolenic acid may lower LDL cholesterol levels by enhancing hepatic LDL uptake, contributing to better cardiovascular health .
Anti-Inflammatory Effects
Pinolenic acid exhibits anti-inflammatory properties, making it a potential supplement for the prevention of inflammatory disorders .
Inhibition of Cancer Metastasis
Studies indicate that Pinolenic acid might play a role in inhibiting cancer metastasis, offering a potential avenue for cancer treatment research .
Functional Food Additives
Due to its various physiological functions, Pinolenic acid can be used as a functional food additive to enhance the nutritional profile of foods .
Incorporation into Body Fat and Brain Phospholipids
Pinolenic acid has been found to be incorporated into rat fetal total body fat and brain phospholipids, suggesting its importance in development and brain health .
Anti-Atherogenic Effects
There is evidence to suggest that Pinolenic acid has anti-atherogenic effects, which could help prevent the development of atherosclerosis .
作用机制
Target of Action
Pinolenic acid, an omega-6 polyunsaturated fatty acid from pine nuts, primarily targets peripheral blood-derived monocytes . It interacts with these cells to exert its anti-inflammatory and anti-atherogenic effects . It also targets hunger suppressants—cholecystokinin and glucagon-like peptide-1 (GLP-1) .
Mode of Action
Pinolenic acid interacts with its targets to bring about significant changes. It reduces the percentage of monocytes expressing cytokines: TNF-α by 23%, IL-6 by 25%, IL-1β by 23%, and IL-8 by 20% . It also triggers the release of two hunger suppressants—cholecystokinin and glucagon-like peptide-1 (GLP-1), which may help in weight loss .
Biochemical Pathways
Pinolenic acid affects several biochemical pathways. It activates peroxisome proliferator-activated receptors (PPARs), sirtuin3, and let7 miRNA, and KLF15, which are anti-inflammatory and antioxidative . In contrast, it inhibits DAP3, LIF, and STAT3, which are involved in TNF-α, and IL-6 signal transduction . It also inhibits oxidative phosphorylation and mitochondrial dysfunction, while activating the sirtuin (SIRTs) signaling pathway .
Result of Action
The action of pinolenic acid results in several molecular and cellular effects. It has potential anti-atherogenic and immune-metabolic effects on monocytes that are pathogenic in rheumatoid arthritis (RA) and atherosclerosis . It also has LDL-lowering properties by enhancing hepatic LDL uptake .
安全和危害
未来方向
Pinolenic acid is emerging as a dietary polyunsaturated fatty acid (PUFA) and a promising supplement in the prevention of inflammatory disorders or as an alternative therapy. Some studies have shown the health implications of pine nuts oil (PNO) and pinolenic acid in weight reduction, lipid-lowering, and anti-diabetic actions as well as in suppression of cell invasiveness and motility in cancer .
属性
IUPAC Name |
(5Z,9Z,12Z)-octadeca-5,9,12-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6-,10-9-,14-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQHFNIKBKZGRP-URPRIDOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895852 | |
| Record name | cis,cis,cis-5,9,12-Octadecatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pinolenic acid | |
CAS RN |
16833-54-8 | |
| Record name | Pinolenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16833-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinolenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016833548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis,cis,cis-5,9,12-Octadecatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PINOLENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B810C93MD7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is pinolenic acid (PLA) and where is it found?
A1: Pinolenic acid (PLA), or all-cis-5,9,12-octadecatrienoic acid, is an omega-6 polyunsaturated fatty acid (PUFA) found predominantly in the oil of edible pine nuts. [] Korean pine (Pinus koraiensis) seed oil, for example, can contain approximately 18% PLA. []
Q2: How does PLA exert its effects within the body?
A2: PLA primarily exerts its effects by interacting with free fatty acid receptors (FFARs), particularly FFA1 and FFA4. [, , , ] These receptors are G protein-coupled receptors involved in various physiological processes, including glucose homeostasis and inflammation. [] PLA acts as a dual agonist for both FFA1 and FFA4, activating both receptors simultaneously. [, , ]
Q3: What are the downstream effects of PLA activating FFA1 and FFA4?
A3: Activation of FFA1 by PLA has been linked to enhanced glucose-stimulated insulin secretion. [, ] On the other hand, FFA4 activation by PLA is associated with insulin-sensitizing and anti-inflammatory effects. [, , ] PLA has also been shown to protect pancreatic islets and promote the secretion of appetite and glucose-regulating hormones, such as cholecystokinin and glucagon-like peptide-1. [, ]
Q4: What is the structural characterization of PLA?
A4:
Q5: How does the structure of PLA contribute to its activity?
A5: The unique structure of PLA, specifically the position of its double bonds (Δ5,9,12), contributes to its binding affinity for FFA1 and FFA4 and its subsequent biological activity. [] This unique structure differentiates it from other omega-6 fatty acids, like linoleic acid, and contributes to its distinct biological profile.
Q6: What are the health benefits associated with PLA consumption?
A6: Studies suggest that PLA possesses various health benefits, including:
- Hypocholesterolemic activity: PLA has been shown to lower LDL cholesterol levels by upregulating LDL receptor gene expression in the liver. []
- Anti-obesity effects: PLA may contribute to appetite suppression by increasing the release of satiety hormones like cholecystokinin and glucagon-like peptide-1. [, ] Studies in mice have shown that a diet enriched with PLA reduces body weight gain and lipid accumulation in the liver and plasma. []
- Anti-inflammatory effects: PLA has been shown to reduce the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in both in vitro and in vivo studies. [, , , ]
- Improved glucose tolerance: PLA has been shown to improve glucose tolerance in mice, possibly due to its effects on insulin secretion and sensitivity. [, , ]
Q7: How does PLA affect lipid metabolism?
A7: Research suggests that PLA downregulates the anabolic pathway of lipid metabolism. [] In HepG2 human liver cells, PLA significantly reduced the mRNA levels of genes involved in lipid synthesis (SREBP-1c, FASN, SCD1, ACC1) and lipoprotein infusion (LDLr). [] Additionally, PLA decreased the expression of genes potentially involved in downregulating the lipogenic pathway (ACSL3, ACSL4, ACSL5). []
Q8: How is PLA absorbed and metabolized in the body?
A8: PLA, like other dietary fats, is absorbed in the small intestine. [] The positional distribution of PLA within triacylglycerols (TAGs) influences its lymphatic absorption. [] Studies have shown that structured PLA TAG (SPT), where PLA is evenly distributed on the glycerol backbone, exhibits greater lymphatic absorption compared to natural pine nut oil (PNO), where PLA is predominantly found at the sn-3 position. []
Q9: Can PLA be chemically modified to enhance its beneficial properties?
A10: Yes, PLA can be chemically modified to create structured lipids, which can improve its bioavailability and potentially enhance its health benefits. For example, structured PLA TAG (SPT) has demonstrated superior intestinal lymphatic absorption compared to natural pine nut oil (PNO). []
Q10: What are the potential applications of PLA in food and pharmaceutical industries?
A10: PLA holds promise for applications in various industries:
- Functional foods and nutraceuticals: PLA's potential health benefits make it a suitable candidate for incorporation into functional foods and dietary supplements. [, , ]
- Pharmaceutical formulations: PLA's anti-inflammatory and metabolic effects make it a potential therapeutic agent for inflammatory disorders such as atherosclerosis, diabetes, and rheumatoid arthritis. [, , ]
- Emulsifiers: Structured MGDGs enriched in PLA have potential as emulsifiers with appetite-suppression effects. []
Q11: What are the challenges associated with incorporating PLA into food and pharmaceutical products?
A11: Some challenges include:
Q12: What are some strategies to improve the stability of PLA in food and pharmaceutical products?
A12: Several strategies can be employed to enhance PLA stability:
- Antioxidant addition: Adding antioxidants, such as α-tocopherol (vitamin E) or ascorbyl palmitate (vitamin C), to PLA-containing formulations can help inhibit oxidation. []
Q13: Are there any analytical methods available to quantify PLA in various matrices?
A14: Yes, gas chromatography (GC) is a commonly employed technique to quantify PLA in different matrices, including food products, biological samples, and pharmaceutical formulations. [, , ]
Q14: What are the potential environmental impacts associated with PLA production and use?
A15: While PLA is a natural product, large-scale production and processing could have environmental implications. Sustainable sourcing of pine nuts, efficient extraction methods, and responsible waste management are crucial for minimizing the ecological footprint. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






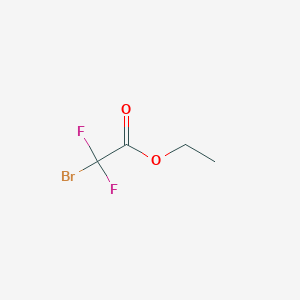
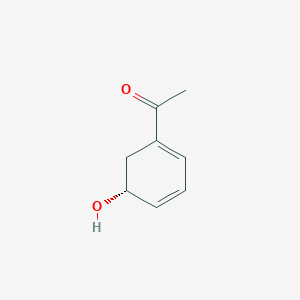
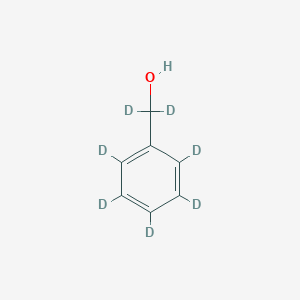


![4-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B148841.png)

